2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a purine derivative linked to a hydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common approach is to start with the purine derivative, which undergoes a series of reactions to introduce the hydrazide and trimethoxyphenyl groups. The reaction conditions often include the use of solvents like methanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazide moiety, potentially leading to new compounds with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, altering its chemical behavior
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized purine derivative, while reduction could produce a hydrazine derivative.
Scientific Research Applications
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: Limited industrial applications, primarily in research and development settings
Mechanism of Action
The mechanism of action for 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)acetic acid: Shares the purine core but lacks the hydrazide and trimethoxyphenyl groups.
Acebrophylline: A related compound with similar structural features but different functional groups and applications.
Uniqueness
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .
Properties
Molecular Formula |
C19H22N6O6 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H22N6O6/c1-23-17-16(18(27)24(2)19(23)28)25(10-20-17)9-15(26)22-21-8-11-6-13(30-4)14(31-5)7-12(11)29-3/h6-8,10H,9H2,1-5H3,(H,22,26)/b21-8+ |
InChI Key |
QMPYKTITCMLIFZ-ODCIPOBUSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
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